molecular formula C18H21NO11 B561793 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside CAS No. 62346-04-7

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside

Cat. No.: B561793
CAS No.: 62346-04-7
M. Wt: 427.362
InChI Key: OIIXOWIQJYONGM-UYTYNIKBSA-N
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Description

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is a pivotal compound extensively employed in the realm of biomedicine. It serves as a prime substrate for investigating the activity and specificity of enzymes involved in carbohydrate metabolism. The molecular formula of this compound is C18H21NO11, and it has a molecular weight of 427.36 g/mol.

Scientific Research Applications

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is widely used in scientific research, particularly in:

    Chemistry: As a substrate for studying enzyme kinetics and specificity.

    Biology: In the investigation of carbohydrate metabolism and enzyme activity.

    Medicine: For developing diagnostic assays and studying disease mechanisms.

    Industry: In the synthesis of complex carbohydrates and glycosides.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is enzymes involved in carbohydrate metabolism . This compound serves as a substrate for these enzymes, allowing researchers to investigate their activity and specificity .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The enzymes bind to the compound and catalyze a reaction that modifies it. This interaction allows researchers to study the enzymes’ activity and specificity .

Biochemical Pathways

The compound is involved in the biochemical pathways of carbohydrate metabolism. When the target enzymes act on the compound, they trigger a series of reactions that are part of these pathways. The downstream effects of these reactions can then be studied to gain insights into the role of the enzymes and the pathways they are part of .

Pharmacokinetics

The compound is soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability.

Result of Action

The action of the compound results in changes at the molecular and cellular levels. Specifically, it allows for the investigation of the activity and specificity of enzymes involved in carbohydrate metabolism . This can provide valuable insights into the functioning of these enzymes and the biochemical pathways they are part of.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interaction with its target enzymes. The compound is recommended to be stored at -20°C , suggesting that low temperatures may be necessary for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside typically involves the acetylation of 4-nitrophenyl beta-D-galactopyranoside. This process includes the use of acetic anhydride and a catalyst such as pyridine under controlled conditions to achieve the tri-O-acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of acetyl groups in the presence of water and an acid or base catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed

    Hydrolysis: 4-Nitrophenyl beta-D-galactopyranoside.

    Reduction: 4-Aminophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside.

    Substitution: Derivatives with different functional groups replacing the acetyl groups.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl beta-D-galactopyranoside: Lacks the acetyl groups and is used for similar enzymatic studies.

    4-Nitrophenyl hepta-O-acetyl-beta-lactoside: Contains additional acetyl groups and is used in more complex carbohydrate studies.

Uniqueness

4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside is unique due to its specific acetylation pattern, which makes it an ideal substrate for studying enzymes that specifically target the 3,4,6 positions on the galactopyranoside ring.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIXOWIQJYONGM-UYTYNIKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745394
Record name 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62346-04-7
Record name 4-Nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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